molecular formula C13H13BrClNO3 B8250299 tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate

tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate

Cat. No.: B8250299
M. Wt: 346.60 g/mol
InChI Key: ONUOOODINJOPMK-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate: is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 7th position, a chlorine atom at the 4th position, and a carbonyl group at the 1st position of the isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate typically involves the following steps:

    Chlorination: The chlorination of the isoindoline ring at the 4th position can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride (SOCl2).

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and esterification processes under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4).

    Chlorination: Chlorine gas (Cl2) or thionyl chloride (SOCl2) in the presence of a solvent like dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or acidic conditions.

Major Products Formed:

    Substitution: Formation of derivatives with different nucleophiles replacing bromine or chlorine atoms.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of halogenated isoindoline derivatives on biological systems. It may also be used in the development of new bioactive molecules with potential therapeutic applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate involves its interaction with molecular targets in biological systems. The presence of halogen atoms (bromine and chlorine) and the carbonyl group may contribute to its reactivity and binding affinity to specific enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • tert-Butyl 7-bromo-4-chloro-1-oxoisoindoline-2-carboxylate
  • This compound
  • This compound

Uniqueness: this compound is unique due to its specific substitution pattern on the isoindoline ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-bromo-7-chloro-3-oxo-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO3/c1-13(2,3)19-12(18)16-6-7-9(15)5-4-8(14)10(7)11(16)17/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUOOODINJOPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2C1=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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